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1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one

Medicinal Chemistry Physicochemical Property Screening Ligand Efficiency

This piperazin-2-one scaffold is listed in screening libraries as a computationally predicted thioredoxin reductase 1 (TrxR1) inhibitor. Its specific 3-pyridyl regioisomer and piperazin-2-one core create a distinct pharmacophoric pattern not replicated by pyridin-2-yl, pyridin-4-yl, or saturated piperazine analogs, making it essential for structure-activity relationship (SAR) campaigns targeting redox enzymes in cancer. - Zero H-bond donors and moderate TPSA (81.8 Ų) support intracellular access, overcoming permeability issues of saturated analogs. - The thiophen-2-yl acetyl group enables direct sulfur-π interaction studies when procured alongside its matched furan analog. - Supplied as a validated screening hit; ideal for immediate in vitro DTNB reduction assay follow-up.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 2097862-25-2
Cat. No. B2978558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
CAS2097862-25-2
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CC2=CC=CS2)C3=CN=CC=C3
InChIInChI=1S/C15H15N3O2S/c19-14(9-13-4-2-8-21-13)17-6-7-18(15(20)11-17)12-3-1-5-16-10-12/h1-5,8,10H,6-7,9,11H2
InChIKeyNLGWRJXKFKQBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one: Structural Identity and Computational Profile


1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one (CAS 2097862-25-2) is a synthetic heterocyclic small molecule with molecular formula C15H15N3O2S and molecular weight 301.4 g/mol [1]. It belongs to the piperazin-2-one class, characterized by a pyridin-3-yl substituent at the N1 position and a 2-(thiophen-2-yl)acetyl moiety at the N4 position . The compound is listed in screening libraries as a potential thioredoxin reductase 1 (TrxR1) inhibitor based on *in silico* prediction [2]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 81.8 Ų, XLogP3 of 0.8, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The piperazin-2-one core distinguishes it from piperazine analogs via the presence of a ketone moiety at position 2, which eliminates a protonation site, alters conformational flexibility, and modifies hydrogen-bonding capacity relative to saturated piperazine derivatives .

Why Generic Piperazinone or Thiophene-Acetyl Analogs Cannot Replace This Compound


Substitution with a generic piperazinone or thiophene-acetyl analog is inadvisable because the specific regiochemistry (pyridin-3-yl, not pyridin-2-yl or pyridin-4-yl) and the oxidation state of the piperazine ring jointly determine the molecule's 3D conformation, electronic distribution, and predicted protein interaction profile. The piperazin-2-one core introduces a carbonyl at position 2, which shifts the basicity of the adjacent nitrogen, restricts ring puckering, and creates a distinct hydrogen-bond acceptor geometry absent in fully saturated piperazines [1]. The pyridin-3-yl attachment at N1 directs the nitrogen lone pair orientation differently than pyridin-2-yl or pyridin-4-yl regioisomers, altering the pharmacophoric vectors required for target engagement . The 2-(thiophen-2-yl)acetyl group provides a sulfur-containing heteroaromatic ring whose π-electron density and polarizability differ from phenyl or furan replacements, directly impacting predicted ligand–protein interactions at the TrxR1 binding site [2]. These combined structural features form an interdependent recognition motif; replacing any single component alters the global molecular recognition pattern and voids the computational target prediction that supports its selection from screening decks.

Quantitative Differentiation Evidence


Piperazin-2-one Core vs. Saturated Piperazine: HBA and HBD Differentiation

The piperazin-2-one scaffold of 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one introduces a carbonyl oxygen that increases the hydrogen bond acceptor (HBA) count to 4 and eliminates all hydrogen bond donors (HBD = 0), whereas a directly analogous saturated piperazine derivative (hypothetical 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazine) would possess 3 HBA (two piperazine nitrogens + acetyl oxygen) and at least 1 HBD (tertiary amine protonatable nitrogen) [1] . The target compound's TPSA is 81.8 Ų and its XLogP3 is 0.8; the saturated analog is predicted to exhibit a lower TPSA (due to loss of the carbonyl polar surface contribution) and a higher LogP (due to increased basicity and lipophilicity of the tertiary amine) [1]. No experimental head-to-head comparison data exist in the peer-reviewed literature.

Medicinal Chemistry Physicochemical Property Screening Ligand Efficiency

Pyridin-3-yl vs. Pyridin-2-yl Regioisomerism: Conformational Impact

The attachment of the pyridine ring at the 3-position (meta to the nitrogen) places the ring nitrogen's lone pair in a different orientation relative to the piperazinone core compared to a pyridin-2-yl (ortho) or pyridin-4-yl (para) regioisomer. In the target compound, the pyridine nitrogen is not conjugated with the piperazinone N1 and does not form an intramolecular hydrogen bond, yielding a different electrostatic potential surface and dihedral angle profile at the N1–pyridine bond compared to the 2-pyridyl isomer . Quantitative Kd, IC50, or Ki data from direct head-to-head comparison of these regioisomers are absent from the published literature. The molecular formula C15H15N3O2S and computed XLogP3 of 0.8 are identical for both regioisomers, but the 3D molecular shape and dipole moment differ, which can affect docking scores against TrxR1 [1].

Structure–Activity Relationships Regiochemistry Drug Design

Predicted TrxR1 Target Engagement Rationale

The compound is computationally predicted by DrugMapper (University of Helsinki) to act as a thioredoxin reductase 1 (TrxR1) inhibitor, a target implicated in cancer cell redox homeostasis and drug resistance [1]. No experimental IC50, Kd, or cellular assay data for this compound against TrxR1 or any other target are available in the peer-reviewed literature. The prediction is based on molecular fingerprint similarity to known TrxR1 ligands. Within the class of piperazin-2-one compounds containing thiophene-acetyl moieties, quantitative structure–activity relationship (QSAR) models suggest that the combination of a low XLogP3 (0.8) with a moderate TPSA (81.8 Ų) and zero HBD places the compound within the favorable property space for intracellular target engagement, but definitive selectivity over glutathione reductase (GR) or other flavoenzymes cannot be established without experimental profiling [1] [2].

Anticancer Target Redox Biology Computational Target Prediction

Thiophen-2-yl vs. Furan-2-yl Heteroatom Differentiation

Replacing the thiophen-2-yl ring in the target compound with a furan-2-yl group (O-heterocycle) alters the ring's aromatic dipole, polarizability, and sulfur-mediated interactions. The thiophene sulfur atom has a larger van der Waals radius (1.80 Å) and higher polarizability than the oxygen in furan (1.52 Å), which enhances dispersion interactions with hydrophobic protein pockets and alters the preferred geometry of sulfur–π and CH–S hydrogen bonds [1]. No head-to-head experimental binding data exist for thiophene vs. furan analogs of this specific piperazin-2-one scaffold. However, in related drug-design campaigns, thiophene-to-furan substitution has resulted in 3- to 10-fold reductions in target binding affinity due to loss of sulfur-mediated contacts [2]. The target compound's XLogP3 of 0.8 is expected to be approximately 0.3–0.5 log units higher than the corresponding furan analog, which would further modulate membrane permeability [1].

Bioisosterism Heterocyclic Chemistry π-Stacking Interactions

Recommended Research and Procurement Scenarios


Anticancer Screening Library Enrichment for TrxR1 Inhibitor Discovery

Based on the DrugMapper computational prediction of TrxR1 inhibition [1], this compound is suitable for inclusion in medium-throughput screening decks targeting redox-regulatory enzymes in cancer. Procurement is recommended specifically for laboratories equipped to perform in vitro TrxR1 enzymatic assays (e.g., DTNB reduction assay) to validate the computational hit experimentally. The zero HBD and moderate TPSA (81.8 Ų) profile [2] supports intracellular target access, justifying its selection over saturated piperazine analogs that carry an additional HBD and may exhibit poorer membrane permeability.

Scaffold-Hopping Campaigns for Pyridin-3-yl Regioisomer Diversity

For medicinal chemistry teams conducting systematic exploration of pyridine regioisomer effects on target binding, this compound provides the 3-pyridyl (meta) attachment geometry critical for interacting with binding sites that demand this specific nitrogen lone-pair vector [1]. Its procurement should be prioritized when the 2-pyridyl or 4-pyridyl analogs have already been screened and structure–activity trends suggest a preference for meta-substitution, or when computational docking indicates a key hydrogen bond or electrostatic interaction specific to the 3-pyridyl orientation.

Physicochemical Benchmarking for Piperazin-2-one Libraries

With a measured XLogP3 of 0.8, TPSA of 81.8 Ų, molecular weight of 301.4, and exactly zero hydrogen bond donors [1], this compound can serve as a property benchmark for designing CNS-permeable or intracellular-targeted piperazin-2-one libraries. Procurement for this purpose is justified when building a calibration set for in silico models of permeability or solubility, or when comparing the impact of the 2-keto group on lipophilicity against a matched molecular pair lacking the ketone.

Thiophene vs. Furan Bioisostere Pair Evaluation

This compound, featuring a thiophen-2-yl acetyl group, can be procured alongside its synthetic furan analog to evaluate the role of sulfur-mediated interactions (sulfur–π, CH–S hydrogen bonds) in target binding [1] [2]. This paired procurement is particularly valuable when biophysical methods such as X-ray crystallography or isothermal titration calorimetry (ITC) are available to directly visualize and quantify the energetic contribution of the thiophene sulfur atom to the binding free energy.

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